3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester

Description

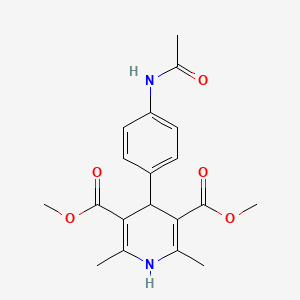

The compound 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester belongs to the 1,4-dihydropyridine (DHP) class, a structural framework widely utilized in calcium channel blockers (CCBs) for cardiovascular diseases. Its structure includes:

- A 1,4-dihydropyridine ring substituted with 2,6-dimethyl groups.

- 3,5-Dicarboxylic acid dimethyl ester moieties.

- A 4-(4-acetylamino)phenyl substituent at the 4-position, distinguishing it from other DHP derivatives.

Properties

IUPAC Name |

dimethyl 4-(4-acetamidophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-10-15(18(23)25-4)17(16(11(2)20-10)19(24)26-5)13-6-8-14(9-7-13)21-12(3)22/h6-9,17,20H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBSYLABTNWVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153279 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121497-07-2 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121497072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl 4-[4-(acetylamino)phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y592VUG2WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3,5-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The acetylamino phenyl group is introduced through a nucleophilic substitution reaction, where an acetylamino group is attached to the phenyl ring via an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products

The major products formed from these reactions include various derivatives of pyridinedicarboxylic acid, such as alcohols, carboxylic acids, and substituted amides .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of pyridinedicarboxylic acids exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the structure can enhance efficacy and selectivity against tumor cells .

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Materials Science

- Polymer Chemistry : The compound is used as a monomer in polymer synthesis, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

- Nanotechnology : Its derivatives are explored in the fabrication of nanoparticles for drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridinedicarboxylic acid derivatives. The results indicated that specific modifications to the acetylamino group significantly increased cytotoxicity against breast cancer cells. The study concluded that these compounds could serve as lead structures for further drug development aimed at cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University focused on synthesizing new derivatives of 3,5-Pyridinedicarboxylic acid and testing their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed promising activity, suggesting that these compounds could be further developed into antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

Key structural variations among DHP derivatives lie in their 4-aryl substituents and ester groups , which critically influence their physicochemical and pharmacological properties.

*Estimated based on structural analogy to nifedipine.

Key Observations:

- Electron-Withdrawing vs. H-Bonding Groups: The target compound’s acetylamino group (-NHCOCH3) contrasts with nitro (-NO2) or chloro (-Cl) groups in analogs.

- Ester Groups : Dimethyl esters (target compound, nifedipine) confer lower lipophilicity than dibutyl esters (), influencing metabolic stability and tissue penetration.

Pharmacological Activity

DHP derivatives primarily act as L-type calcium channel blockers , selectively targeting vascular smooth muscle. Substituents modulate potency and selectivity:

- Nifedipine : High vascular selectivity due to nitro group’s electron-withdrawing effects, enhancing binding to calcium channels .

- Felodipine : 2,3-Dichlorophenyl substituent increases lipophilicity, prolonging half-life and antihypertensive effects .

- Target Compound: The acetylamino group’s H-bonding capacity may alter receptor interaction kinetics or metabolism, though specific activity data are unavailable.

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Nifedipine Analogs: Crystallographic studies () highlight the role of aryl substituent orientation in stabilizing the 1,4-dihydropyridine ring, critical for activity. The target compound’s acetylamino group may similarly influence ring planarity and intermolecular interactions.

- Biological Activity: Darodipine (benzofurazanyl substituent) and isradipine (benzoxadiazolyl group, ) demonstrate that heterocyclic substituents can enhance CNS penetration, suggesting the target compound’s acetylamino group might offer unique tissue distribution .

Biological Activity

3,5-Pyridinedicarboxylic acid, 4-(4-(acetylamino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester is a compound with potential therapeutic applications due to its biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O5

- Molecular Weight : 358.4 g/mol

- CAS Number : 499-81-0

- Structure : The compound features a pyridine ring with two carboxylic acid groups and an acetylamino phenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Research indicates that similar compounds can modulate GPCR activity, affecting intracellular signaling pathways such as calcium ion mobilization and adenylyl cyclase activation .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing processes like inflammation and cell proliferation.

Antioxidant Properties

Several studies have demonstrated that derivatives of pyridinedicarboxylic acids exhibit significant antioxidant activity. This property is essential in combating oxidative stress-related diseases.

Anti-inflammatory Effects

Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Data Tables

Case Studies

- Antioxidant Study : A study evaluating the antioxidant capacity of pyridine derivatives showed that 3,5-pyridinedicarboxylic acid esters exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. This suggests potential applications in oxidative stress-related conditions .

- Anti-inflammatory Research : In a model of acute inflammation, the administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Study : In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. This points to its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1,4-dihydropyridine (DHP) derivatives, such as the target compound?

The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridines. For example, analogous compounds are synthesized by refluxing aryl aldehydes (e.g., 4-formylphenyl derivatives), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in water or ethanol. The reaction proceeds via cyclocondensation to form the DHP ring. Optimization of solvent polarity and reaction time can improve yield and purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH stretching from the acetylamino group). ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbon types (e.g., ester carbonyls at δ ~165 ppm).

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves the molecular structure, including bond lengths, angles, and hydrogen-bonding networks. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) in analogous DHPs .

Q. What computational tools are used for structural validation and DFT analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict geometric parameters (bond lengths, angles) and electronic properties (HOMO-LUMO gaps). Compare computed values with experimental XRD data to validate structural accuracy. Discrepancies >0.01 Å in bond lengths may indicate measurement errors or crystal-packing effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational structural data?

- Refinement Software : Use SHELXL for high-resolution refinement of XRD data. Adjust parameters like thermal displacement factors (ADPs) and occupancy rates for disordered atoms. SHELXPRO can interface with macromolecular datasets to resolve twinning or high mosaicity issues .

- Error Analysis : Cross-validate computational models by comparing multiple DFT functionals (e.g., M06-2X vs. ωB97XD) and basis sets. Systematic deviations in dihedral angles may require re-examining crystal symmetry or solvent effects .

Q. How to optimize synthetic conditions for introducing specific substituents (e.g., 4-(acetylamino)phenyl) into the DHP core?

- Substituent Screening : Vary aryl aldehydes with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess steric and electronic effects on cyclization. Use HPLC or GC-MS to monitor reaction intermediates and byproducts.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclocondensation. For example, water-mediated Hantzsch reactions reduce side reactions and improve green chemistry metrics .

Q. What strategies are used to analyze the pharmacological relevance of the acetylamino substituent?

- Pharmacophore Modeling : Map the compound’s 3D structure (from XRD) to identify key pharmacophoric features (e.g., hydrogen-bond acceptors from ester groups, hydrophobic regions from methyl groups). Compare with known calcium channel blockers like nifedipine to predict bioactivity .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing acetylamino with nitro or methoxy groups) and assay their vasodilatory effects. Use molecular docking (e.g., AutoDock Vina) to simulate binding to L-type calcium channels .

Methodological Notes

- Crystallographic Refinement : Always validate SHELXL outputs with R-factor convergence (<5% for high-resolution data) and check for residual electron density peaks (>0.3 eÅ⁻³) .

- Synthetic Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) meticulously. For example, recrystallization from ethyl acetate yields high-purity single crystals for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.